molecular formula C11H21BrN2OSi B2495485 (5-Bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane CAS No. 2260937-56-0

(5-Bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane

Cat. No.: B2495485
CAS No.: 2260937-56-0
M. Wt: 305.291
InChI Key: LCZWSTLLMXPMBJ-UHFFFAOYSA-N
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Description

(5-Bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane: is a chemical compound that belongs to the class of organosilicon compounds It features a pyrazole ring substituted with a bromine atom and a methyl group, linked to a tert-butyl-dimethylsilane moiety via a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

    Methylation: The methyl group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Silane Group: The final step involves the reaction of the pyrazole derivative with tert-butyl-dimethylsilyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the ring.

    Hydrolysis: The tert-butyl-dimethylsilane group can be hydrolyzed under acidic or basic conditions to yield the corresponding silanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.

    Oxidation Products: Oxidized pyrazole derivatives.

    Reduction Products: Reduced pyrazole derivatives.

    Hydrolysis Products: Silanols and pyrazole derivatives.

Scientific Research Applications

Chemistry:

    Building Blocks: Used as intermediates in the synthesis of more complex organic molecules.

Biology:

    Bioconjugation: The compound can be used to modify biomolecules for various biological studies.

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.

Medicine:

    Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: Used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which (5-Bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The silicon moiety can influence the compound’s lipophilicity and stability, affecting its overall bioactivity.

Comparison with Similar Compounds

    (5-Bromo-1-methylpyrazole): Lacks the methoxy-tert-butyl-dimethylsilane group, making it less lipophilic.

    (1-Methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane: Similar structure but without the bromine atom, affecting its reactivity.

    (5-Bromo-1-methylpyrazol-3-yl)methoxy-trimethylsilane: Similar but with a trimethylsilane group instead of tert-butyl-dimethylsilane, influencing its steric properties.

Uniqueness: The presence of both the bromine atom and the tert-butyl-dimethylsilane group in (5-Bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane makes it unique in terms of reactivity and potential applications. The bromine atom allows for further functionalization, while the silicon moiety enhances its stability and lipophilicity.

Properties

IUPAC Name

(5-bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrN2OSi/c1-11(2,3)16(5,6)15-8-9-7-10(12)14(4)13-9/h7H,8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZWSTLLMXPMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NN(C(=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrN2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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